molecular formula C6H13NO2 B555754 (R)-2-amino-2,3-dimethylbutanoic acid CAS No. 53940-82-2

(R)-2-amino-2,3-dimethylbutanoic acid

Cat. No. B555754
CAS RN: 53940-82-2
M. Wt: 131,18 g/mole
InChI Key: GPYTYOMSQHBYTK-ZCFIWIBFSA-N
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Description

“®-2-amino-2,3-dimethylbutanoic acid” is a type of amino acid . Amino acids are the building blocks for the vast assortment of proteins found in all living cells . They have the same basic structure, which includes a carbon called the α carbon and attached to it are four groups - a hydrogen, an α- carboxyl group, an α-amine group, and an R-group, sometimes referred to as a side chain .

Scientific Research Applications

Biological Significance and Synthetic Approaches

(R)-2-amino-2,3-dimethylbutanoic acid and related compounds have significant biological properties and have been used in the synthesis of new molecules or as surrogates of native amino acids in peptidic entities. These compounds are key structural fragments in biologically active compounds and have applications in various fields including environmentally safe hydrogen production for fuel cells, selective CO2 transport through gel membranes, and as inhibitors in food chemistry (Viso et al., 2011).

Synthesis and Catalytic Applications

(R)-2-amino-2,3-dimethylbutanoic acid derivatives have been synthesized for various applications. For instance, (R)- and (S)-2-N-methylamino-2,3-dimethylbutanamides were prepared and used in catalytic processes such as the Kharash–Sosnovsky allylic oxidation (Drabina et al., 2008).

Structural and Crystallographic Studies

The racemic mixture of L- and R-2-amino-2,3-dimethylbutanamide was characterized crystallographically, providing insight into its molecular structure and potential applications in material sciences (Yin, 2010).

Application in Peptide Design

(R)-2-amino-2,3-dimethylbutanoic acid derivatives have been studied for their effect on the conformation of peptides. For instance, their insertion in β-hairpin nucleating turns in peptides was investigated, providing insights into the design of foldamers (Debnath et al., 2021).

Neurotoxin Analysis

Derivatives of (R)-2-amino-2,3-dimethylbutanoic acid have been studied for their role in neurotoxicity. For example, the analysis of neurotoxins in Lathyrus sativus involved the study of related amino acids (Chen et al., 2000).

Biomedical Research

In biomedical research, (R)-2-amino-2,3-dimethylbutanoic acid analogs have been incorporated into proteins for studying protein structure and dynamics, exemplified by the biosynthetic incorporation of fluorescent amino acids into proteins (Summerer et al., 2006).

properties

IUPAC Name

(2R)-2-amino-2,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYTYOMSQHBYTK-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@](C)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426344
Record name 3-Methyl-D-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-amino-2,3-dimethylbutanoic acid

CAS RN

53940-82-2
Record name 3-Methyl-D-isovaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-amino-2,3-dimethylbutanoic acid
Reactant of Route 2
(R)-2-amino-2,3-dimethylbutanoic acid
Reactant of Route 3
(R)-2-amino-2,3-dimethylbutanoic acid
Reactant of Route 4
(R)-2-amino-2,3-dimethylbutanoic acid

Citations

For This Compound
1
Citations
SY Kim, SJ Kim, DO Jang - 2010 - Wiley Online Library
A radical attack: In the presence of a protonated cinchonine derivative, radical addition reactions proceeded efficiently, providing a general approach to the synthesis of a diverse range …

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